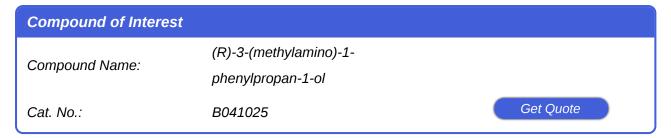


Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 115290-81-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(R)-3-(methylamino)-1-phenylpropan-1-ol**, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide details its chemical properties, synthesis methodologies with experimental protocols, and analytical characterization.

Chemical and Physical Properties

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol. Its stereochemistry is crucial for the biological activity of the final pharmaceutical products it is used to synthesize.

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol



Property	Value	Reference
CAS Number	115290-81-8 ((R)-enantiomer)	[1]
42142-52-9 (racemate)	[2][3]	
137999-85-0 ((1R)- hydrochloride salt)	[4]	
Molecular Formula	C10H15NO	[1]
Molecular Weight	165.23 g/mol	[1]
Appearance	White to light yellow solid	[5]
Melting Point	56-57 °C (racemate)	[6]
Boiling Point	286 °C (predicted)	[1]
Density	1.017 g/cm³ (predicted)	[1]
InChI Key	XXSDCGNHLFVSET- SNVBAGLBSA-N ((R)- enantiomer)	[7]

Synthesis Methodologies

Several synthetic routes for **(R)-3-(methylamino)-1-phenylpropan-1-ol** and its racemic form have been reported. The choice of method often depends on the desired stereochemical purity, scalability, and available starting materials. Below are detailed protocols for some of the key synthetic strategies.

Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Experimental Protocol:

This synthesis is a two-step process starting from acetophenone.

• Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one This intermediate is typically prepared through a Claisen condensation of acetophenone with an appropriate formate

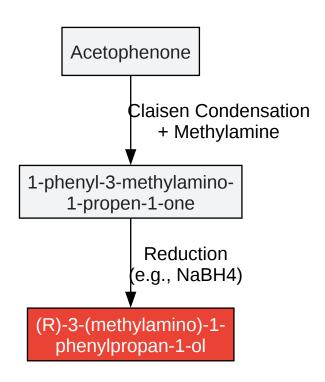


ester, followed by reaction with methylamine.[8]

• Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol To a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL), sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes while maintaining the temperature at 5-10 °C.[1] The reaction mixture is stirred for an additional 30 minutes at the same temperature and then for 3 hours at room temperature.[1] The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling. The product is extracted with ethyl acetate (3 x 70 mL), and the combined organic layers are washed with water (50 mL) and dried over sodium sulfate.[1] Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[1]

A variation of this reduction can be performed using methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and sodium borohydride is added in portions over 1 hour.[8]

Diagram 1: Synthesis via Reductive Amination



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Caption: Reductive amination pathway to the target compound.



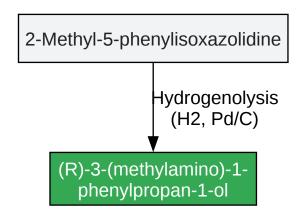
Hydrogenolysis of a Phenylisoxazolidine Intermediate

This method provides a route to the target compound through the reductive cleavage of a heterocyclic intermediate.

Experimental Protocol:

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is dissolved in tetramethylene sulfone (38.1 g) and mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C, and the pressure is maintained at 40 psig with H₂ for 24 hours.[7] Ethanol (38.1 g) is then added, and heating is continued for an additional 48 hours.[7] After cooling, the mixture is filtered, and the ethanol is removed to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[7]

Diagram 2: Synthesis via Phenylisoxazolidine Hydrogenolysis



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Caption: Synthesis workflow via hydrogenolysis of a phenylisoxazolidine.

Asymmetric Synthesis from Benzaldehyde

For enantiomerically pure **(R)-3-(methylamino)-1-phenylpropan-1-ol**, an asymmetric synthesis is employed.

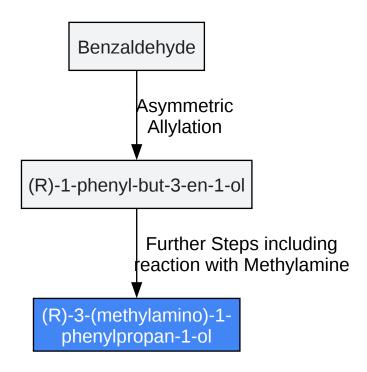
Experimental Protocol:

This is a multi-step synthesis that introduces chirality early on. A key step is the catalytic asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol with high



enantiomeric excess (96% ee).[3] This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by treatment with aqueous methylamine under reflux.[3] The overall synthesis from benzaldehyde can be achieved in 6 steps with a 50% overall yield and 99% ee.[3]

Diagram 3: Asymmetric Synthesis Workflow



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Caption: Enantioselective synthesis starting from benzaldehyde.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of **(R)-3-(methylamino)-1-phenylpropan-1-ol**. While a complete set of publicly available spectra for the pure (R)-enantiomer is limited, the following sections describe the expected spectral characteristics based on the racemic compound and general principles.

Table 2: Summary of Expected Analytical Data



Technique	Expected Characteristics
¹ H NMR	Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (-CH(OH)-) (multiplet, ~4.8-5.0 ppm), methylene protons (-CH ₂ -CH ₂ -) (multiplets), methyl protons (-NHCH ₃) (singlet), and hydroxyl and amine protons (broad singlets, variable chemical shift).
¹³ C NMR	Aromatic carbons, benzylic carbon bearing the hydroxyl group (~70-75 ppm), methylene carbons, and methyl carbon.
IR Spectroscopy	Broad O-H stretch (~3300-3400 cm ⁻¹), N-H stretch (~3300-3500 cm ⁻¹ , may be broad), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches.
A molecular ion peak (M+) at m/z 165, w Mass Spectrometry fragmentation patterns corresponding to of water, and cleavage of the propane ch	

Note: Specific spectral data (NMR, IR, MS) for **(R)-3-(methylamino)-1-phenylpropan-1-ol** can be obtained from commercial suppliers upon request.[9]

Applications in Drug Development

(R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several important pharmaceuticals. Its primary application is in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-acting drugs.

Notably, it is a key precursor in the synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.[3] The stereospecific synthesis of this intermediate is critical for producing the desired enantiomer of the final active pharmaceutical ingredient. It also serves as an intermediate in the synthesis of other dual and triple reuptake inhibitors.[8]

Safety and Handling



This compound is intended for research use only and is not for human or veterinary use.[7] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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